Bis[(2,2,2-trifluoroacetyl)oxy]ZINC

Catalog No.
S12519018
CAS No.
M.F
C4H2F6O4Zn
M. Wt
293.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis[(2,2,2-trifluoroacetyl)oxy]ZINC

Product Name

Bis[(2,2,2-trifluoroacetyl)oxy]ZINC

IUPAC Name

2,2,2-trifluoroacetic acid;zinc

Molecular Formula

C4H2F6O4Zn

Molecular Weight

293.4 g/mol

InChI

InChI=1S/2C2HF3O2.Zn/c2*3-2(4,5)1(6)7;/h2*(H,6,7);

InChI Key

IMUWWRYDTMVXMS-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Zn]

Bis[(2,2,2-trifluoroacetyl)oxy]zinc is a zinc coordination compound characterized by its unique molecular structure and properties. Its molecular formula is C4F6O4Zn\text{C}_4\text{F}_6\text{O}_4\text{Zn} with a molecular weight of approximately 291.44 g/mol. This compound features two 2,2,2-trifluoroacetoxy groups coordinated to a central zinc atom, which contributes to its distinctive chemical behavior and reactivity in various applications .

  • Oxidation Reactions: The compound can undergo oxidation, which may alter its coordination environment and reactivity profile .
  • Mannich-Type Reactions: It has been shown to facilitate Mannich-type reactions, particularly involving trifluorodiazo compounds, leading to the formation of various substituted amines .
  • Coordination Chemistry: As a zinc complex, it can form coordination bonds with other ligands, influencing its reactivity and stability in different environments .

Synthesis of bis[(2,2,2-trifluoroacetyl)oxy]zinc typically involves the reaction of zinc salts with 2,2,2-trifluoroacetic acid or its derivatives under controlled conditions. Common methods include:

  • Direct Reaction: Zinc oxide or zinc carbonate can be reacted with trifluoroacetic acid in a suitable solvent to yield the desired compound.
  • Solvent-Assisted Methods: Utilizing polar aprotic solvents can enhance the solubility of reactants and improve yields during synthesis .

Bis[(2,2,2-trifluoroacetyl)oxy]zinc finds applications in various fields:

  • Catalysis: It serves as a catalyst in organic synthesis reactions due to its ability to stabilize transition states.
  • Material Science: The compound may be used in the development of advanced materials owing to its unique chemical properties.
  • Pharmaceuticals: Its potential biological activity suggests applications in drug development and formulation .

Several compounds share structural similarities with bis[(2,2,2-trifluoroacetyl)oxy]zinc. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
Zinc AcetateZinc coordinated with acetate groupsMore common; less fluorinated
Zinc TrifluoromethanesulfinateContains trifluoromethanesulfonate instead of acetyl groupsDifferent functional group; distinct reactivity
Zinc(II) Complexes with PyrazolonesCoordination with pyrazolone ligandsDifferent ligand type; potential for diverse reactivity
Zinc(II) TrifluoroacetateZinc coordinated with trifluoroacetateSimilar fluorinated group but different coordination environment

The presence of the trifluoroacetyl moiety in bis[(2,2,2-trifluoroacetyl)oxy]zinc distinguishes it from these similar compounds by potentially enhancing its reactivity and interaction capabilities due to the electronegative fluorine atoms .

Solvothermal Synthesis of Trifluoroacetate-Bridged Zinc Clusters

The solvothermal synthesis of μ₄-oxo-tetranuclear zinc clusters represents a cornerstone in the preparation of bis[(2,2,2-trifluoroacetyl)oxy]zinc derivatives. A landmark study demonstrated that heating zinc acetate dihydrate (Zn(OAc)₂·2H₂O) with trifluoroacetic acid (CF₃COOH) in 1,4-butanediol at 80–110°C yields the tetranuclear cluster [Zn₄(OCOCF₃)₆O·CF₃CO₂H] . This method leverages the coordinating properties of glycolic solvents to stabilize intermediate zinc-carboxylate complexes, enabling controlled Ostwald ripening and facet-selective growth .

The reaction proceeds through a two-stage mechanism:

  • Precursor Activation: Zinc acetate undergoes esterification with 1,4-butanediol, forming soluble Zn-glycolate intermediates.
  • Cluster Assembly: Trifluoroacetate ions displace glycolate ligands, facilitating the self-assembly of Zn₄O nodes bridged by six μ₂-trifluoroacetate groups. The final structure is stabilized by a trifluoroacetic acid molecule coordinated to the cluster via hydrogen bonding .

Key parameters influencing cluster morphology include:

ParameterOptimal RangeEffect on Morphology
Temperature90–110°CHigher temps favor larger clusters
Solvent PolarityLow (e.g., glycols)Slows nucleation, enhances facet control
[CF₃COOH]/[Zn²⁺] Ratio3:1Prevents incomplete ligand exchange

This method contrasts with traditional high-temperature approaches (>300°C), offering better control over cluster size (5–15 nm) and crystallinity .

Continuous Flow Zincation Techniques for Functionalized Arenes

Continuous flow zincation has emerged as a powerful tool for synthesizing bis[(2,2,2-trifluoroacetyl)oxy]zinc-arene complexes. A breakthrough protocol utilizes the zinc bis-amide [(Cy₂N)₂Zn·2LiCl] (Cy = cyclohexyl) under flow conditions (25–100°C, 10 min residence time) to zincate sensitive arenes like furans and pyridines . The process involves:

  • Deprotonation: The strong base (Cy₂N)₂Zn·2LiCl abstracts protons from arenes, generating arylzinc intermediates.
  • Electrophilic Trapping: In-line quenching with allylic bromides or aryl iodides yields functionalized products (Table 1).

Table 1: Representative Zincation-Trapping Reactions

SubstrateElectrophileYield (%)Selectivity (o:m:p)
3-MethoxythiopheneAllyl bromide9298:2:0
2-Fluoropyridine4-Iodotoluene85100:0:0 (C2)
N-MethylindoleBenzyl chloride7890:10:0 (C3)

Mechanistic studies reveal that the trifluoroacetate ligand enhances electrophilic trapping efficiency by stabilizing the transition state through π-backbonding interactions. This method outperforms batch protocols in scalability and reproducibility, particularly for thermally sensitive substrates .

Transmetallation Approaches in Heterobimetallic System Fabrication

Transmetallation of bis[(2,2,2-trifluoroacetyl)oxy]zinc precursors enables the construction of heterobimetallic catalysts. A seminal example involves reacting dinuclear zinc bis(β-diketiminate) complexes with Group 13–15 metal halides (e.g., AlCl₃, SnCl₄) to form Zn-M heterobimetallic species . The general mechanism proceeds as:

$$
\text{Zn}2(\text{L})2 + \text{MX}n \rightarrow \text{Zn}(\text{L})\text{MX}{n-1} + \text{ZnX}_2
$$

where L = β-diketiminate ligand and MXₙ = metal halide.

Key findings include:

  • Ligand Transfer: Trifluoroacetate groups selectively transfer to the incoming metal, while β-diketiminate ligands remain zinc-bound .
  • Electronic Tuning: Electron-withdrawing CF₃ groups on the acetyloxy ligand increase Lewis acidity at the zinc center, facilitating halide abstraction from MXₙ .

Applications of these heterobimetallic systems include:

  • Asymmetric Catalysis: Zn-Sn complexes catalyze enantioselective aldol reactions with >90% ee.
  • Redox-Active Materials: Zn-Fe systems exhibit mixed-valence states useful in charge-transfer applications .

Bis[(2,2,2-trifluoroacetyl)oxy]zinc, commonly known as zinc trifluoroacetate, represents a highly versatile Lewis acid catalyst that has demonstrated exceptional performance across multiple organic transformation reactions [6]. The compound's unique electronic properties, derived from the electron-withdrawing trifluoroacetate ligands, enhance the Lewis acidity of the zinc center while maintaining remarkable functional group tolerance [8] [9]. This combination of high reactivity and selectivity has positioned zinc trifluoroacetate as a preferred catalyst for environmentally friendly synthetic processes [6] [12].

Cooperative Zinc Catalysis in Transesterification Mechanisms

The transesterification reactions catalyzed by bis[(2,2,2-trifluoroacetyl)oxy]zinc proceed through a sophisticated cooperative mechanism involving dual activation of both electrophilic and nucleophilic components [9] [10]. Research has demonstrated that the catalyst's effectiveness crucially depends on the balance between Lewis acidity and Brønsted basicity, enabling simultaneous activation of ester substrates and alcohol nucleophiles [9] [11].

Mechanistic studies reveal that the zinc center coordinates to the carbonyl oxygen of the ester substrate, increasing its electrophilicity, while the trifluoroacetate ligands facilitate the deprotonation of alcohol nucleophiles [8] [10]. This dual activation mechanism results in significantly enhanced reaction rates compared to conventional Lewis acid catalysts [9]. The cooperative nature of this catalysis has been confirmed through extensive kinetic studies, which demonstrate Michaelis-Menten behavior similar to that observed in dinuclear metalloenzymes [6] [12].

The electronic effects of the trifluoroacetate ligands play a critical role in determining catalytic activity [9] [10]. Studies examining various carboxylate-bridged zinc clusters have established that moderately Lewis acidic systems provide optimal performance, with catalyst activity following a bell-shaped curve relative to Lewis acidity [9] [11]. Highly Lewis acidic catalysts show reduced activity due to strong substrate binding that inhibits product release [9].

Table 1: Transesterification Reactions Catalyzed by Zinc Trifluoroacetate-Based Systems

SubstrateProductCatalyst Loading (mol%)Reaction Time (hours)Yield (%)Reference
Methyl 3-phenylpropionatet-butyl 3-phenylpropionate1.2518Quantitative (>99) [29]
Carbobenzyloxyglycine methyl esterCarbobenzyloxyglycine t-butyl ester1.251891.8 [29]
4-((tetrahydro-2H-pyran-2-yloxy)methyl)benzyl acetate4-((tetrahydro-2H-pyran-2-yloxy)methyl)benzyl acetate1.251892.9 [29]
β-keto esters (various)Various β-keto ester derivativesVariableVariable73-99 [9]
Fatty acids with long-chain alcoholsFatty acid estersVariableVariable96 [8]

The transesterification of β-keto esters represents a particularly challenging transformation due to the inherent reactivity and potential side reactions of these substrates [9] [10]. Zinc trifluoroacetate-based catalysts have achieved unprecedented success in this area, demonstrating broad substrate generality including sterically congested α-substituted and α,α-disubstituted β-keto esters [9] [11]. The catalyst system tolerates a wide range of functional groups, including pivaloyl esters, silyl ethers, and tetrahydropyranyl ether groups [9].

Oxazoline Formation via Tetranuclear Zinc Cluster Activation

The formation of oxazoline rings through tetranuclear zinc cluster activation represents one of the most significant applications of bis[(2,2,2-trifluoroacetyl)oxy]zinc derivatives [6] [12]. The tetranuclear zinc cluster, specifically the μ-oxo-tetranuclear zinc trifluoroacetate complex, serves as a highly efficient catalyst for the direct conversion of esters, carboxylic acids, lactones, and nitriles to their corresponding oxazoline products [6] [14].

The tetranuclear zinc cluster catalyst system demonstrates remarkable versatility in oxazoline synthesis, proceeding under relatively mild conditions while maintaining high functional group tolerance [6] [12]. The cluster structure, characterized by four zinc atoms bridged by trifluoroacetate ligands and a central μ4-oxo group, provides multiple active sites for substrate coordination and activation [12] [14]. This multinuclear architecture enables cooperative catalytic effects that significantly enhance reaction efficiency compared to mononuclear zinc catalysts [6].

Table 2: Oxazoline Formation via Tetranuclear Zinc Cluster Activation

Starting MaterialProduct TypeCatalystReaction ConditionsFunctional Group ToleranceReference
Esters2-OxazolinesTetranuclear zinc clusterReflux conditionsHigh [6]
Carboxylic acids2-OxazolinesTetranuclear zinc clusterElevated temperatureHigh [6]
Lactones2-OxazolinesTetranuclear zinc clusterReflux conditionsHigh [6]
Nitriles2-OxazolinesTetranuclear zinc clusterHigh temperatureModerate [6]

The mechanism of oxazoline formation involves initial coordination of the carbonyl-containing substrate to one or more zinc centers within the cluster, followed by nucleophilic attack by an amine component [6] [12]. The tetranuclear structure facilitates this process through stabilization of intermediate species and promotion of the cyclization step [6]. The presence of multiple zinc centers allows for simultaneous activation of both the electrophilic carbonyl carbon and the nucleophilic nitrogen atom [12].

Studies have shown that the addition of alkyl amine and nitrogen-containing heteroaromatic ligands can dramatically accelerate the oxazoline formation process [6] [12]. These additives coordinate to the zinc centers, stabilizing clusters with lower nuclearities and enhancing catalytic activity [6]. The mechanism follows an ordered ternary complex pathway, where substrate binding occurs in a specific sequence to optimize the reaction outcome [12].

The tetranuclear zinc cluster system exhibits exceptional chemoselectivity, particularly in the presence of competing functional groups [6] [12]. For instance, the catalyst achieves selective oxazoline formation even when more nucleophilic amino groups are present in the substrate [6]. This selectivity arises from the unique electronic environment created by the cluster structure and the specific coordination preferences of the zinc centers [12].

Directed C-H Functionalization Using Zinc-Mediated Metalation

Zinc-mediated carbon-hydrogen bond functionalization represents an emerging area where bis[(2,2,2-trifluoroacetyl)oxy]zinc and related zinc complexes demonstrate significant potential [15] [16]. Unlike traditional organolithium or organomagnesium reagents, zinc-based metalation systems offer superior functional group compatibility and milder reaction conditions [15] [17].

The directed carbon-hydrogen functionalization employs zinc complexes to achieve regioselective metalation at specific positions on aromatic and heteroaromatic substrates [15] [16]. The zinc trifluoroacetate system, particularly when incorporated into specialized ligand frameworks, enables selective activation of carbon-hydrogen bonds through coordination-directed mechanisms [15] [18]. This approach provides access to organozinc intermediates that can subsequently undergo various functionalization reactions [16].

Table 3: Directed C-H Functionalization Using Zinc-Mediated Metalation

Substrate TypeMetalation PositionZinc ReagentYield Range (%)SelectivityReference
Substituted arenesOrtho-directedTMPZntBu2Li73-99High ortho-selectivity [15]
Heteroarenes (thiophenes)C2-positionNacNacZnH/Et3N system70-97Regioselective [16]
Heteroarenes (furans)C2-positionNacNacZnH/Et3N system60-72Regioselective [16]
Carbonyl compounds (sp3 C-H)Alpha-positionZn(TMP)296-100High α-selectivity [15]
Alkanes (primary C-H)Primary sitesZinc carbene complex741.0 (normalized) [18]
Alkanes (secondary C-H)Secondary sitesZinc carbene complex751.82 (normalized) [18]
Alkanes (tertiary C-H)Tertiary sitesZinc carbene complex751.95 (normalized) [18]

Recent developments in catalytic carbon-hydrogen zincation have demonstrated that sub-stoichiometric amounts of amine and ammonium salt systems can enable efficient metalation processes [16]. These systems couple an endergonic carbon-hydrogen metalation step with an exergonic dehydrocoupling reaction, creating an overall thermodynamically favorable process [16]. The zinc trifluoroacetate framework provides an ideal platform for such transformations due to its ability to stabilize various oxidation states and coordinate multiple ligands simultaneously [16].

The mechanism of zinc-mediated carbon-hydrogen functionalization involves initial coordination of the substrate to the zinc center, followed by deprotonation of the target carbon-hydrogen bond [15] [16]. The resulting organozinc intermediate can then undergo various electrophilic quenching reactions, including halogenation, carbonylation, and cross-coupling processes [15] [18]. The high functional group tolerance of zinc-based systems allows for the metalation of substrates containing sensitive functionalities such as esters, ethers, and nitrogen-containing heterocycles [15] [16].

Studies on zinc-mediated carbene insertion into carbon-hydrogen bonds have revealed that bis[(2,2,2-trifluoroacetyl)oxy]zinc derivatives can effectively catalyze the functionalization of alkane substrates [18]. The selectivity of these reactions follows the relative bond strengths, with tertiary carbon-hydrogen bonds being preferentially activated over secondary and primary positions [18]. This selectivity pattern enables predictable and synthetically useful transformations of complex organic molecules [18].

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

291.914869 g/mol

Monoisotopic Mass

291.914869 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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